molecular formula C11H14BrClN4 B13033069 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride

6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride

Cat. No.: B13033069
M. Wt: 317.61 g/mol
InChI Key: JTBJWHAJMIQKMG-UHFFFAOYSA-N
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Description

6-Bromo-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a heterocyclic compound featuring a triazolopyridine core substituted with a bromine atom at position 6 and a piperidinyl group at position 2. Its hydrochloride salt enhances solubility, facilitating biological testing .

Properties

Molecular Formula

C11H14BrClN4

Molecular Weight

317.61 g/mol

IUPAC Name

6-bromo-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride

InChI

InChI=1S/C11H13BrN4.ClH/c12-9-1-2-10-14-11(15-16(10)7-9)8-3-5-13-6-4-8;/h1-2,7-8,13H,3-6H2;1H

InChI Key

JTBJWHAJMIQKMG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Heterocycle Variations

Oxazolo[4,5-b]pyridine Derivatives
Compounds such as 6-bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine (22) and 6-bromo-2-[2-(4-piperidinyl)ethyl]oxazolo[4,5-b]pyridine (23) () share bromine and piperidinyl substituents but differ in their heterocyclic core (oxazolo vs. triazolo). Key distinctions include:

  • Spectral Data : The triazolo core in the target compound exhibits IR absorptions for C=N (~1600 cm⁻¹) and NH (~3373 cm⁻¹), while oxazolo analogs show O-C=N resonances at ~170 ppm in ¹³C NMR .

Triazoloquinazoline Derivatives
describes [1,2,4]triazolo[1,5-a]quinazolines with C=O (1670–1682 cm⁻¹) and C=S (1249–1268 cm⁻¹) groups. Compared to the target compound, these exhibit broader π-conjugation, influencing electronic properties and binding interactions in biological systems .

Substituent Modifications

Halogen Variations

  • 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 1260667-73-9, ): Replacing the piperidinyl group with chlorine reduces basicity and alters solubility. The chloro derivative has a molecular mass of 232.47 g/mol, compared to the target’s 315.6 g/mol (estimated) .

Alkyl and Aryl Modifications

  • 6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1554779-20-2, ): Methyl groups at positions 2 and 8 introduce steric hindrance, possibly reducing metabolic stability compared to the piperidinyl group .
  • 6-Bromo-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1823259-61-5, ): Substituting piperidine with pyrrolidine shortens the aliphatic chain, affecting conformational flexibility and solubility .

Data Tables

Table 1: Physical and Spectral Properties

Compound Name Core Structure Substituents IR (cm⁻¹) ¹³C NMR (δ, ppm) Yield
Target Compound Triazolo[1,5-a]pyridine 6-Br, 2-piperidinyl 1601 (C=N), 3373 (NH) Not reported Not reported
6-Bromo-2-(4-piperidinylmethyl)oxazolo[4,5-b]pyridine (22) Oxazolo[4,5-b]pyridine 6-Br, 2-piperidinylmethyl 1601 (C=N) 170.8 (O-C=N) 42%
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine 6-Br, 2-Cl Not reported Not reported Not reported

Biological Activity

6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride (CAS No. 1214875-44-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This compound is characterized by its unique structural features, including a bromine atom and a piperidine moiety, which contribute to its interaction with various biological targets.

  • Molecular Formula : C11H13BrN4
  • Molecular Weight : 281.15 g/mol
  • Structure : The compound consists of a triazolo-pyridine framework which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in immune regulation and cancer progression. Key mechanisms include:

  • Inhibition of PD-1/PD-L1 Interaction : This compound has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by tumors. By blocking this interaction, the compound may enhance T-cell activity against cancer cells .
  • Targeting JAK Kinases : Preliminary studies suggest that it may inhibit Janus kinases (JAK1 and JAK2), which are critical in cytokine signaling pathways that regulate immune responses .

Biological Activity Data

Recent studies have explored the biological activities of this compound across various assays. Below is a summary table of findings related to its biological activity:

Activity Assay Type IC50 Value Notes
PD-L1 InhibitionHTRF Assay0.93 nMHigh affinity for hPD-L1 .
CytotoxicityJurkat T Cell Assay>1000 nMLow toxicity observed .
JAK InhibitionKinase Activity AssayNot specifiedImpacts cytokine signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Inhibition of Tumor Growth :
    • A study demonstrated that compounds similar to this triazolo-pyridine effectively inhibited tumor growth in mouse models by enhancing T-cell responses against tumors through PD-L1 blockade .
  • Immunomodulatory Effects :
    • The compound was shown to promote IFN-γ production in T-cells co-cultured with PD-L1 expressing tumor cells, indicating its role as an immunomodulator .
  • Comparative Analysis with Other Compounds :
    • When compared to other small-molecule inhibitors targeting the PD-1/PD-L1 axis, this compound exhibited superior binding affinity and specificity .

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